molecular formula C24H21Cl2NO B11536095 N-(3,4-dichlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

N-(3,4-dichlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11536095
M. Wt: 410.3 g/mol
InChI Key: GANMBEAFEKBBNY-UHFFFAOYSA-N
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Description

Dichlorocyclopropanecarboxamide , is an organic compound with the following chemical formula:

C27H22Cl2N2O\text{C}_{27}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O} C27​H22​Cl2​N2​O

This compound belongs to the class of cyclopropane derivatives and features a dichlorophenyl group attached to a cyclopropane ring. Its unique structure makes it intriguing for various applications in research and industry.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing Dichlorocyclopropanecarboxamide. One common method involves the reaction of 3,4-dichloroaniline with 3-methylbenzoyl chloride, followed by cyclization to form the cyclopropane ring. The reaction proceeds as follows:

    Formation of the Amide Intermediate:

Industrial Production: Dichlorocyclopropanecarboxamide is not commonly produced on an industrial scale. it serves as a valuable intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactivity: Dichlorocyclopropanecarboxamide participates in various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

    Ring-opening: The strained cyclopropane ring can be opened under specific conditions.

Common Reagents and Major Products:

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) to convert the amide to the carboxylic acid.

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) to obtain the alcohol.

    Substitution: Amide nitrogen can be replaced with various nucleophiles (e.g., amines, alkoxides).

    Ring-opening: Acidic or basic conditions lead to ring-opening, yielding open-chain products.

Scientific Research Applications

Dichlorocyclopropanecarboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique cyclopropane ring.

    Pesticide Development: The compound’s structural features make it relevant for designing novel pesticides.

    Biological Studies: It may serve as a probe to investigate biological pathways.

Mechanism of Action

The exact mechanism of action for Dichlorocyclopropanecarboxamide remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While Dichlorocyclopropanecarboxamide is relatively rare, similar compounds include:

    Other Cyclopropane Derivatives: Explore related cyclopropane-containing molecules.

    Anilides and Amides: Compare its reactivity and applications with other amides.

Properties

Molecular Formula

C24H21Cl2NO

Molecular Weight

410.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H21Cl2NO/c1-15-5-3-7-17(11-15)24(18-8-4-6-16(2)12-18)14-20(24)23(28)27-19-9-10-21(25)22(26)13-19/h3-13,20H,14H2,1-2H3,(H,27,28)

InChI Key

GANMBEAFEKBBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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